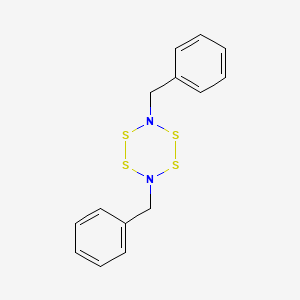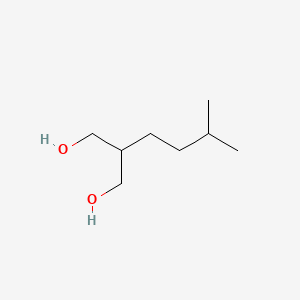
1,3-Propanediol, 2-isopentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-isopentyl- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a three-carbon chain, with an isopentyl group attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-isopentyl- typically involves multiple steps. One common method starts with the aldol condensation of isovaleraldehyde in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction forms (2Z)-2-isopropyl-5-methyl-2-hexenal, which is then reduced to 2-isopropyl-5-methylhexanal using a reducing agent. The next step involves the reaction of 2-isopropyl-5-methylhexanal with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol. Finally, methylation of this diol with a methylation agent and a base yields 2-isopentyl-2-isopropyl-1,3-dimethoxypropane .
Industrial Production Methods
Industrial production methods for 1,3-Propanediol, 2-isopentyl- often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
1,3-Propanediol, 2-isopentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halides or esters.
科学研究应用
1,3-Propanediol, 2-isopentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bio-based chemical derived from renewable resources.
Medicine: Explored for its potential use in drug formulations and as a solvent for pharmaceutical compounds.
Industry: Utilized in the production of polyesters, polyurethanes, and other polymers.
作用机制
The mechanism of action of 1,3-Propanediol, 2-isopentyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the isopentyl group can affect the compound’s solubility and hydrophobic interactions .
相似化合物的比较
Similar Compounds
1,3-Propanediol: A simpler diol with two hydroxyl groups on a three-carbon chain.
Neopentyl glycol: Contains two hydroxyl groups on a five-carbon chain with two methyl groups attached to the central carbon.
Uniqueness
1,3-Propanediol, 2-isopentyl- is unique due to the presence of the isopentyl group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to other similar diols.
属性
CAS 编号 |
25462-27-5 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
2-(3-methylbutyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2)3-4-8(5-9)6-10/h7-10H,3-6H2,1-2H3 |
InChI 键 |
VWQPAMYYOLDISD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


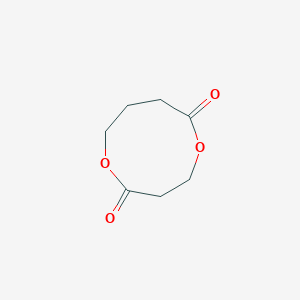
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
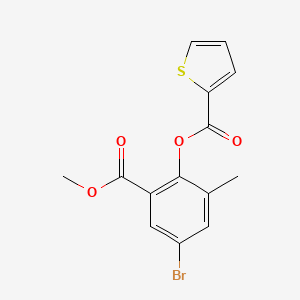
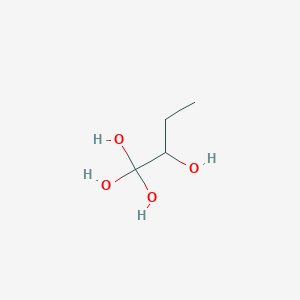

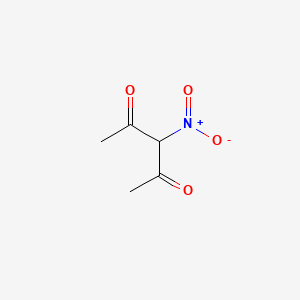
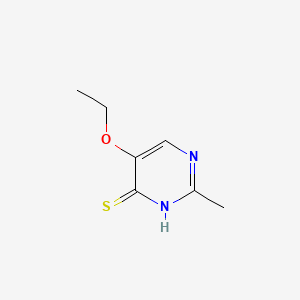
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

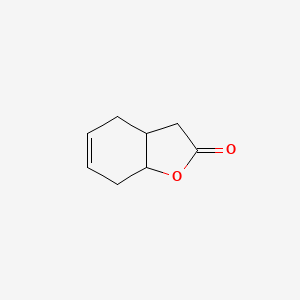
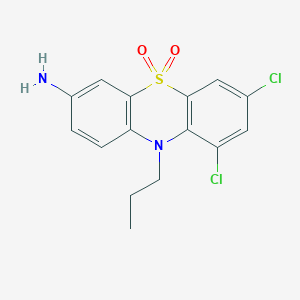
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

